Metabolite-Specific Oxidative Origin Distinguishes MCMP from the Hydrolytic Metabolite MnOP and the Major Oxidative Metabolite MCPP
In the definitive rat toxicokinetic study by Silva et al. (2005), DnOP metabolism proceeds through hydrolysis to MnOP, followed by omega-oxidation yielding multiple oxidative metabolites [1]. MCMP, bearing a terminal carboxyl group directly on the methyl ester carbon, is structurally distinct from MCPP (carboxypropyl terminus) and MnOP (unoxidized octyl chain). MCMP was identified by its unique chromatographic retention and mass spectrometric fragmentation pattern post DnOP administration [1]. While MCPP was confirmed as the major urinary metabolite using an authentic standard, MCMP was identified as one of five additional oxidative metabolites that collectively define the DnOP metabolic profile [1]. In contrast, MnOP—the hydrolytic monoester—is approximately 560-fold less abundant than MCPP in urine of DnOP-dosed rats [2], making MnOP a poor exposure biomarker. MCMP's distinctive carboxymethyl terminus thus provides a specific mass transition for selected reaction monitoring (SRM) that does not interfere with MCPP, MEHP, or other phthalate metabolites.
| Evidence Dimension | Metabolic origin specificity and structural identity for DnOP exposure assessment |
|---|---|
| Target Compound Data | MCMP – carboxymethyl terminus; identified as oxidative metabolite of DnOP; unique LC retention time and MS/MS fragmentation [1] |
| Comparator Or Baseline | MnOP – unoxidized octyl side chain, ~560-fold less abundant than MCPP in urine [2]; MCPP – carboxypropyl terminus, major DnOP oxidative metabolite; MEHP – 2-ethylhexyl side chain, metabolite of DEHP |
| Quantified Difference | MnOP is approximately 560-fold lower in urinary abundance compared with MCPP after DnOP dosing; MCMP is one of five oxidative metabolites distinct from both MnOP and MCPP by MS/MS fragmentation [1] [2] |
| Conditions | Adult female Sprague-Dawley rats; single oral gavage of DnOP at 300 mg/kg body weight; urine collected over 4 days; analysis by HPLC–MS/MS with authentic standards [1] |
Why This Matters
Selecting an incorrect metabolite standard (e.g., MnOP or MEHP instead of MCMP) for DnOP biomonitoring would produce grossly inaccurate quantification because the target analyte and internal standard must match the specific metabolic pathway of the parent phthalate.
- [1] Silva MJ, Kato K, Gray LE, Wolf CJ, Needham LL, Calafat AM. Urinary metabolites of di-n-octyl phthalate in rats. Toxicology. 2005;210(2-3):123-133. PMID: 15840426. View Source
- [2] Calafat AM, Silva MJ, Reidy JA, et al. Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. EPA Science Inventory Record ID 159723, 2005. View Source
